N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties and has been studied for its effects on neurological disorders such as epilepsy .
Mechanism of Action
Target of Action
The primary target of N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
This compound interacts with its target, the neuronal voltage-sensitive sodium channels, by binding to site 2 of these channels . This binding can modulate the activity of the channels, potentially altering the propagation of action potentials and thus exerting its anticonvulsant effects .
Biochemical Pathways
Its interaction with neuronal voltage-sensitive sodium channels suggests it may influence pathways involved in neuronal excitability and signal transmission . The downstream effects of this interaction could include a reduction in seizure activity, particularly in the context of epilepsy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can alter neuronal excitability and potentially reduce seizure activity . This makes it a candidate for the treatment of conditions like epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as chloroform and catalysts like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound shares a similar structure but lacks the methylthio group, which may affect its pharmacological properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have different core structures but similar functional groups, leading to comparable biological activities.
Uniqueness
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of the methylthio group, which may enhance its anticonvulsant activity and provide additional pharmacological benefits . This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-25-17-10-6-5-9-16(17)20-18(23)19(24)22-13-11-21(12-14-22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLQKACVHXXYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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